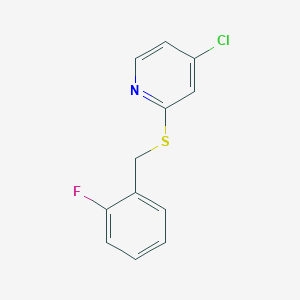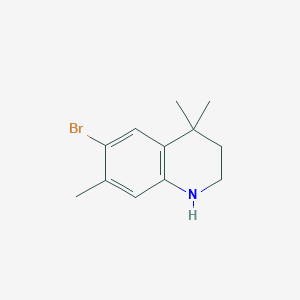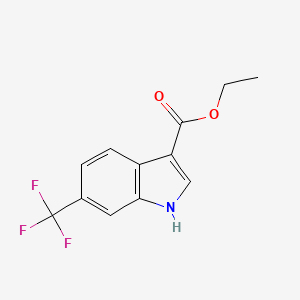![molecular formula C12H21NO3Si B11858182 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine CAS No. 155160-54-6](/img/structure/B11858182.png)
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine is an organosilicon compound with the molecular formula C12H21NO3Si. It is widely used as a silane coupling agent in various industrial applications, including adhesives, coatings, and plastics . This compound is known for its ability to enhance the adhesion between organic and inorganic materials, making it valuable in the production of composite materials.
Vorbereitungsmethoden
The synthesis of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine typically involves the reaction of 4-bromoethylbenzene with trimethoxysilane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding silane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine involves the formation of strong covalent bonds between the silane group and various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This process enhances the adhesion between organic and inorganic materials, making it valuable in various applications .
Vergleich Mit ähnlichen Verbindungen
1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine can be compared with other similar compounds, such as:
Phenyltrimethoxysilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
3-(N-phenylamino)propyltrimethoxysilane: Similar in structure but with a different substitution pattern, leading to variations in reactivity and application.
The uniqueness of this compound lies in its combination of the trimethoxysilyl group and the amine group, providing enhanced reactivity and versatility in various applications.
Eigenschaften
CAS-Nummer |
155160-54-6 |
|---|---|
Molekularformel |
C12H21NO3Si |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
[4-(2-trimethoxysilylethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10,13H2,1-3H3 |
InChI-Schlüssel |
GREUHSCJQLULPW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC1=CC=C(C=C1)CN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)


![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)
![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)



